2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core with formyl, methyl, oxo, and carbonitrile functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde and a nitrile source under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-carboxy-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile.
Reduction: 2-formyl-3-methyl-1-hydroxy-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile.
Substitution: 2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-amide or 2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-thioamide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis, protein synthesis, and cell signaling.
Pathways Involved: It can modulate key signaling pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNZIZFQROKZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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